4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine
Overview
Description
4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical drug. The compound is also known by its chemical structure, which is C24H28ClN5O, and its molecular weight is 433.97 g/mol.
Mechanism of Action
The mechanism of action of 4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of diseases. The compound has been shown to have a high affinity for certain receptors in the body, which makes it a potential candidate for drug development.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have a significant effect on the central nervous system. The compound has been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases. It has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine in lab experiments include its high affinity for certain receptors in the body, which makes it a potential candidate for drug development. The compound also has neuroprotective and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method, which requires expertise in organic chemistry. The compound is also still in its early stages of research, and its potential as a pharmaceutical drug is still being studied.
Future Directions
The future directions for research on 4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine include further studies on its mechanism of action and its potential use as a pharmaceutical drug. The compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. The compound may also have potential applications in the treatment of other diseases, such as epilepsy and multiple sclerosis. Further research is needed to determine the full potential of this compound as a pharmaceutical drug.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical drug. The compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The research on this compound is still in its early stages, but it has shown promising results in preclinical studies. Further research is needed to determine its safety and efficacy in humans and its full potential as a pharmaceutical drug.
Scientific Research Applications
The scientific research application of 4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine is mainly focused on its potential use as a pharmaceutical drug. The compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The research on this compound is still in its early stages, but it has shown promising results in preclinical studies.
properties
IUPAC Name |
[4-[1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c21-19-3-1-15(2-4-19)13-24-8-5-17(14-24)16-6-9-25(10-7-16)20(26)18-11-22-23-12-18/h1-4,11-12,16-17H,5-10,13-14H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPIZTZIKHKSDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)CC3=CC=C(C=C3)Cl)C(=O)C4=CNN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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